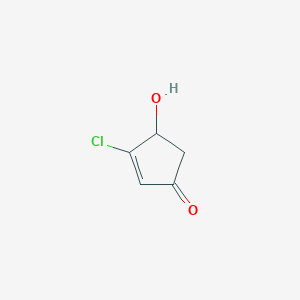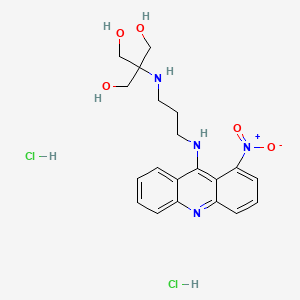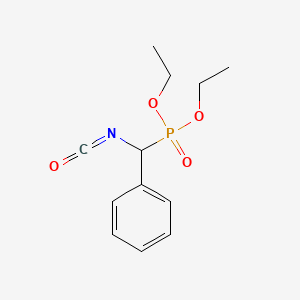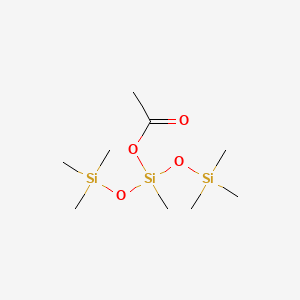![molecular formula C10H14OS B14453501 {1-[(Methylsulfanyl)methoxy]ethyl}benzene CAS No. 72323-38-7](/img/structure/B14453501.png)
{1-[(Methylsulfanyl)methoxy]ethyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Methylsulfanyl)methoxy]ethyl}benzene: is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl and methoxy group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Methylsulfanyl)methoxy]ethyl}benzene typically involves the reaction of benzene with appropriate methylsulfanyl and methoxyethyl reagents under controlled conditions. One common method includes the alkylation of benzene with {1-[(methylsulfanyl)methoxy]ethyl} chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: {1-[(Methylsulfanyl)methoxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Cleavage of the methylsulfanyl group to yield a simpler benzene derivative.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: {1-[(Methylsulfanyl)methoxy]ethyl}benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of {1-[(Methylsulfanyl)methoxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- {1-[(Methylsulfanyl)methoxy]ethyl}benzene
- {1-[(Methylsulfanyl)methoxy]ethyl}toluene
- {1-[(Methylsulfanyl)methoxy]ethyl}phenol
Comparison: Compared to similar compounds, this compound is unique due to the presence of both methylsulfanyl and methoxy groups on the ethyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
| 72323-38-7 | |
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1-(methylsulfanylmethoxy)ethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-9(11-8-12-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
VWQOUROWKONMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)



